molecular formula C19H19NO5 B557545 Fmoc-allo-thr-OH CAS No. 146306-75-4

Fmoc-allo-thr-OH

Cat. No. B557545
M. Wt: 341,36 g/mole
InChI Key: OYULCCKKLJPNPU-GTNSWQLSSA-N
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Description

Fmoc-allo-thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a derivative of threonine . It is commonly used as an amino acid building block in peptide synthesis . The Fmoc group is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

Fmoc-allo-thr-OH can be synthesized via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Molecular Structure Analysis

The molecular formula of Fmoc-allo-thr-OH is C23H27NO5 . Its molecular weight is 397.46 . The SMILES string representation is CC@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

Fmoc-allo-thr-OH can be used to synthesize chlorofusin analogues . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .


Physical And Chemical Properties Analysis

Fmoc-allo-thr-OH is a solid compound . Its density is 1.2±0.1 g/cm3 . The boiling point is 581.7±50.0 °C at 760 mmHg .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Fmoc-allo-thr-OH is used in the synthesis of amino acids and peptides . The Fmoc group serves as a protective agent for the amino group during peptide synthesis, preventing unwanted reactions .
    • Method of Application : The process involves the use of Fmoc-allo-thr-OH in solid-phase peptide synthesis (SPPS). The Fmoc group is removed under basic conditions, allowing the free amine to react with the next amino acid in the sequence .
    • Results : The use of Fmoc-allo-thr-OH in SPPS has been shown to be efficient and effective, producing high yields of the desired peptides .
  • Scientific Field: Green Chemistry

    • Application : Fmoc-allo-thr-OH is used in the development of greener and more efficient methods for amino ester hydrolysis .
    • Method of Application : Calcium (II) iodide is used as a protective agent for the Fmoc group during the hydrolysis of amino esters .
    • Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Safety And Hazards

Fmoc-allo-thr-OH is classified as a combustible solid . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Future Directions

Fmoc-allo-thr-OH, as a simple bio-inspired building block, has shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . It is expected to find more applications in the fabrication of functional materials .

Relevant Papers A paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” provides a comprehensive review of the self-organization and applications of Fmoc-modified simple biomolecules .

properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCCKKLJPNPU-GTNSWQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-allo-thr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Gao, MT Hamann - Chemical reviews, 2011 - ACS Publications
Natural products continue to serve as valuable starting points in developing druglike candidates, and the first step in the development of therapeutic agents is the identification of lead …
Number of citations: 78 pubs.acs.org
SL You, JW Kelly - Tetrahedron letters, 2005 - Elsevier
The first total synthesis of didmolamides A () and B () has been accomplished by the solid phase assembly of thiazole-containing amino acids and commercially available Fmoc-…
Number of citations: 55 www.sciencedirect.com
S Deng, J Taunton - Journal of the American Chemical Society, 2002 - ACS Publications
Ceratospongamide is a cyclic peptide natural product that is biosynthesized as a mixture of two proline rotamers. Remarkably, these rotamers do not detectably interconvert at …
Number of citations: 63 pubs.acs.org
Z Moussa - Arkivoc, 2012 - academia.edu
This comprehensive review discusses the synthesis, structure, and application of the Hendrickson ‘POP’reagent and its analogues in organic synthesis. Specifically, the review …
Number of citations: 14 www.academia.edu

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